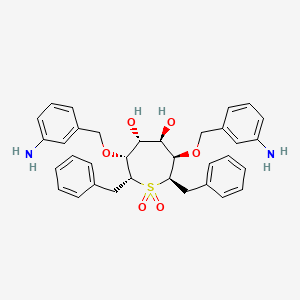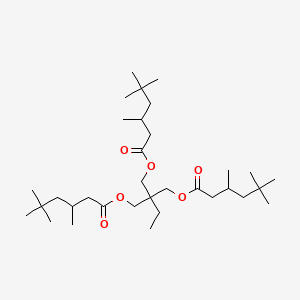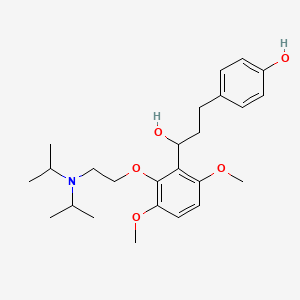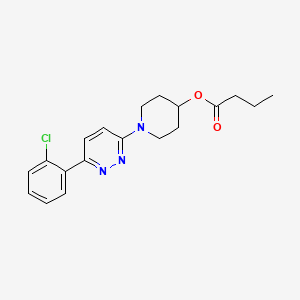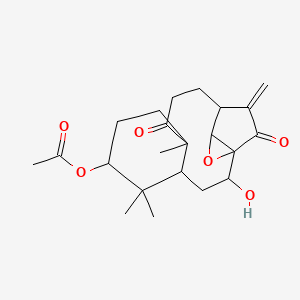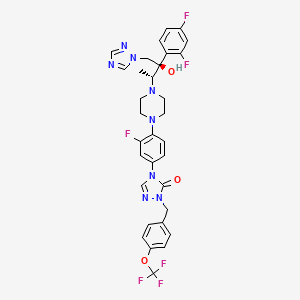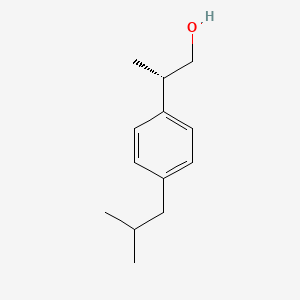
Ibuprofen alcohol, (-)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ibuprofen alcohol, (-)-, also known as (S)-ibuprofen alcohol, is a chiral alcohol derivative of ibuprofen. Ibuprofen is a widely used nonsteroidal anti-inflammatory drug (NSAID) that is effective in reducing pain, inflammation, and fever. The (-)-enantiomer of ibuprofen alcohol is of particular interest due to its specific stereochemistry, which can influence its biological activity and interactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ibuprofen alcohol, (-)-, typically involves the reduction of ibuprofen. One common method is the reduction of ibuprofen using a reducing agent such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). The reaction is carried out in an appropriate solvent, such as tetrahydrofuran (THF) or ethanol, under controlled conditions to ensure the selective formation of the (-)-enantiomer.
Industrial Production Methods
Industrial production of ibuprofen alcohol, (-)-, may involve more scalable and efficient methods. One approach is the catalytic hydrogenation of ibuprofen using a chiral catalyst to achieve enantioselective reduction. This method can provide high yields of the desired enantiomer with minimal byproducts.
化学反応の分析
Types of Reactions
Ibuprofen alcohol, (-)-, can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone or carboxylic acid.
Reduction: Further reduction can convert the alcohol to an alkane.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products
Oxidation: The major products include ibuprofen ketone and ibuprofen carboxylic acid.
Reduction: The major product is the corresponding alkane.
Substitution: The major products depend on the substituent introduced, such as alkyl halides or esters.
科学的研究の応用
Ibuprofen alcohol, (-)-, has various scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of other complex molecules.
Biology: It serves as a model compound for studying enzyme-catalyzed reactions and stereoselectivity.
Medicine: Research on ibuprofen alcohol, (-)-, can provide insights into the metabolism and pharmacokinetics of ibuprofen and its derivatives.
Industry: It is used in the development of new pharmaceuticals and as an intermediate in the production of other active pharmaceutical ingredients (APIs).
作用機序
The mechanism of action of ibuprofen alcohol, (-)-, involves its interaction with cyclooxygenase (COX) enzymes. Ibuprofen alcohol, (-)-, inhibits the activity of COX enzymes, which are responsible for the synthesis of prostaglandins. Prostaglandins are mediators of pain, inflammation, and fever. By inhibiting COX enzymes, ibuprofen alcohol, (-)-, reduces the production of prostaglandins, thereby alleviating pain and inflammation.
類似化合物との比較
Similar Compounds
Ibuprofen: The parent compound, a widely used NSAID.
Naproxen: Another NSAID with similar anti-inflammatory and analgesic properties.
Ketoprofen: An NSAID with similar mechanisms of action.
Uniqueness
Ibuprofen alcohol, (-)-, is unique due to its specific stereochemistry, which can influence its biological activity and interactions. The (-)-enantiomer may exhibit different pharmacokinetics and pharmacodynamics compared to the racemic mixture or the (+)-enantiomer.
特性
CAS番号 |
114937-30-3 |
|---|---|
分子式 |
C13H20O |
分子量 |
192.30 g/mol |
IUPAC名 |
(2S)-2-[4-(2-methylpropyl)phenyl]propan-1-ol |
InChI |
InChI=1S/C13H20O/c1-10(2)8-12-4-6-13(7-5-12)11(3)9-14/h4-7,10-11,14H,8-9H2,1-3H3/t11-/m1/s1 |
InChIキー |
IZXWIWYERZDWOA-LLVKDONJSA-N |
異性体SMILES |
C[C@H](CO)C1=CC=C(C=C1)CC(C)C |
正規SMILES |
CC(C)CC1=CC=C(C=C1)C(C)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



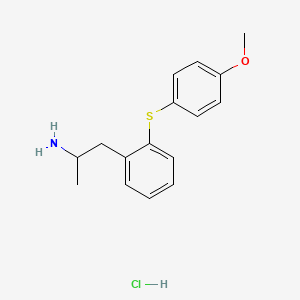
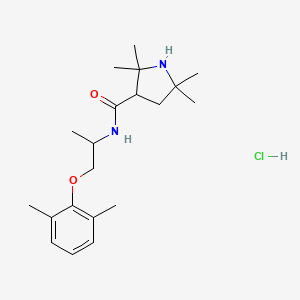
![N'-[2-[2-(2-aminoethylamino)ethylamino]ethyl]ethane-1,2-diamine;prop-2-enenitrile](/img/structure/B12759259.png)

